2-Fluoro-N-hydroxybenzimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-hydroxybenzimidoyl chloride is a chemical compound known for its unique properties and applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a benzimidoyl chloride moiety, making it a versatile reagent in organic synthesis and other chemical processes.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-N-hydroxybenzimidoyl chloride typically involves the introduction of a fluorine atom into the benzimidoyl chloride structure. One common method includes the reaction of N-hydroxybenzimidoyl chloride with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the incorporation of the fluorine atom .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
2-Fluoro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the fluorine or hydroxy group is replaced by other functional groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidoyl chlorides .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-N-hydroxybenzimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and intermediates for pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Wirkmechanismus
The mechanism by which 2-Fluoro-N-hydroxybenzimidoyl chloride exerts its effects involves the formation of reactive intermediates, such as free radicals or carbocations, during chemical reactions. These intermediates can interact with molecular targets, including enzymes, proteins, and nucleic acids, leading to various biochemical and physiological effects .
The molecular pathways involved in these interactions often include the activation or inhibition of specific enzymes, modulation of signal transduction pathways, and alteration of gene expression. These mechanisms are crucial for understanding the compound’s potential therapeutic applications and its role in biological systems .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-N-hydroxybenzimidoyl chloride can be compared with other similar compounds, such as:
N-Hydroxybenzimidoyl chloride: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Fluoro-N-hydroxybenzimidoyl bromide: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.
N-Hydroxybenzimidoyl fluoride: Contains a fluorine atom but differs in the position of the hydroxy group, affecting its reactivity and use.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
39502-43-7 |
---|---|
Molekularformel |
C7H5ClFNO |
Molekulargewicht |
173.57 g/mol |
IUPAC-Name |
(1E)-2-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c8-7(10-11)5-3-1-2-4-6(5)9/h1-4,11H/b10-7+ |
InChI-Schlüssel |
RYFCDAXBGQWNIC-JXMROGBWSA-N |
SMILES |
C1=CC=C(C(=C1)C(=NO)Cl)F |
Isomerische SMILES |
C1=CC=C(C(=C1)/C(=N\O)/Cl)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=NO)Cl)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.